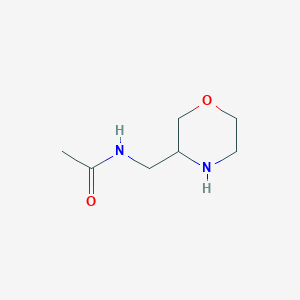
N-(morpholin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩: は、分子式が C14H31Cl3N4O4、分子量が 425.8 g/mol の化学化合物です。 この化合物は、その独特な化学的性質により、様々な科学研究用途で使用されています。
準備方法
合成ルートと反応条件: N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩の合成には、モルホリンとアセトアミドを特定の条件下で反応させる必要があります。 この反応は通常、触媒を必要とし、目的の生成物を得るために制御された環境で行われます。 温度、圧力、溶媒などの反応条件は、最終生成物の収量と純度に重要な役割を果たします .
工業的生産方法: N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩の工業的生産には、収量を最大化し、不純物を最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、純粋な形態で化合物を得るための精製、結晶化、乾燥などのステップが含まれます。 先進的な機器と技術の使用により、製品の一貫性と品質が保証されます .
化学反応の分析
反応の種類: N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩は、酸化、還元、置換反応などの様々な化学反応を起こします。 これらの反応は、様々な用途に合わせて化合物の構造と性質を修飾するために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの一般的な酸化剤は、酸性または塩基性条件下で使用されます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤は、制御された条件下で使用されます。
置換: 求核置換反応には、水性または有機溶媒中の水酸化ナトリウム (NaOH) や水酸化カリウム (KOH) などの試薬が関与します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される場合があり、還元反応では化合物の還元形が生成されます .
科学研究用途
化学: 化学において、N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩は、様々な有機合成反応の試薬として使用されます。 その独特な構造により、様々な化学変換に参加することができ、新規化合物や材料の開発に役立ちます .
生物学: 生物学研究では、この化合物は細胞プロセスや経路に対する潜在的な影響について研究されています。 これは、生物学的分子との相互作用とその細胞機能への影響を理解するための実験で使用されます .
医学: 特定の分子標的に対する相互作用能力により、新しい治療薬の開発候補となっています .
産業: 産業部門では、この化合物は様々な化学物質や材料の生産に使用されています。 その独特な特性により、製造や材料科学での用途に適しています .
科学的研究の応用
Chemistry: In chemistry, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science .
作用機序
N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩の作用機序には、特定の分子標的や経路との相互作用が関与しています。 この化合物は、受容体や酵素に結合し、その活性を調節し、様々な生物学的効果をもたらします。 正確な分子標的と経路は、特定の用途とその使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物:
独自性: N-(モルホリン-3-イルメチル)アセトアミド セスキ塩酸塩は、その特定の構造と特性により際立っており、独特な反応性と用途を与えています。 様々な化学反応を起こし、生物学的標的に対する相互作用能力は、科学研究において汎用性の高い化合物となっています .
類似化合物との比較
- N-(morpholin-4-ylmethyl)acetamide
- N-(morpholin-2-ylmethyl)acetamide
- N-(morpholin-3-ylmethyl)propionamide
Uniqueness: N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride stands out due to its specific structure and properties, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
N-(morpholin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-4-7-5-11-3-2-8-7/h7-8H,2-5H2,1H3,(H,9,10) |
InChIキー |
XPDWTHGEZCMCGO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


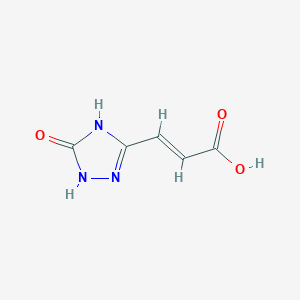

amine](/img/structure/B12347196.png)
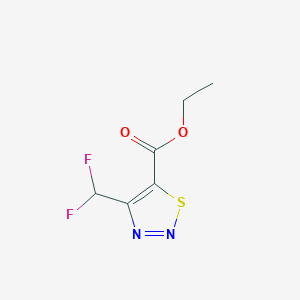
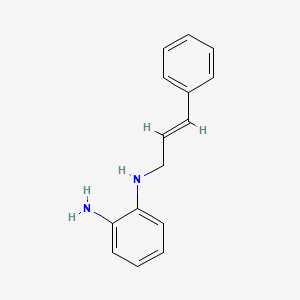
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
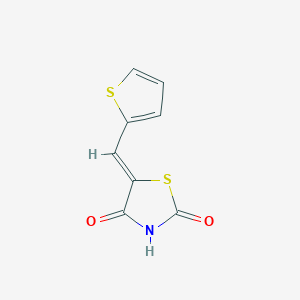

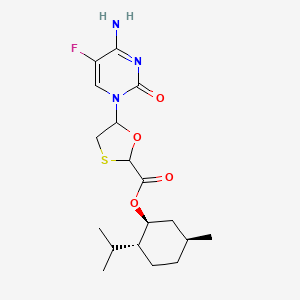
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
